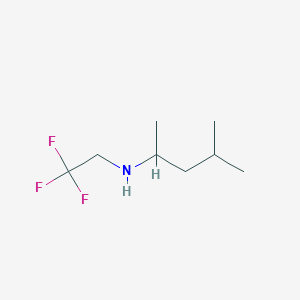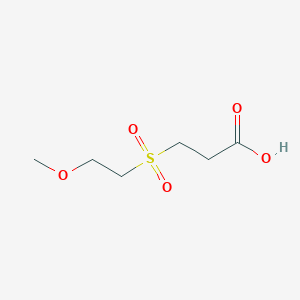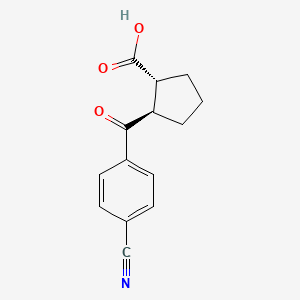
trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid
説明
“trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-87-9 and a molecular weight of 243.26 . The IUPAC name is (1R,2R)-2-(4-cyanobenzoyl)cyclopentanecarboxylic acid .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C14H13NO3/c15-8-9-4-6-10(7-5-9)13(16)11-2-1-3-12(11)14(17)18/h4-7,11-12H,1-3H2,(H,17,18)/t11-,12-/m1/s1 . The Inchi Key is LNZUEORYYHLOQL-VXGBXAGGSA-N .科学的研究の応用
Palladium-Catalyzed Cross Coupling in Organic Synthesis
- Catalysis with Ligand Systems: The study by Feuerstein et al. (2001) explores palladium-tetraphosphine catalyzed cross coupling of aryl bromides with arylboronic acids. They demonstrate high substrate-catalyst ratios and good yields, a method potentially applicable to the synthesis of compounds like trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid (Feuerstein et al., 2001).
Synthesis and Structural Analysis
- Asymmetric Synthesis of Stereoisomers: Urones et al. (2004) discuss the stereoselective synthesis of cyclopentane-1-carboxylate derivatives, which shares structural similarities with this compound. This work emphasizes on stereochemistry in synthesis (Urones et al., 2004).
- Exploring Cyclopentane as an Isostere: Ballatore et al. (2011) explore cyclopentane-1,3-diones as isosteres for the carboxylic acid functional group. Their findings are relevant for understanding the properties and applications of cyclopentane-based compounds like this compound (Ballatore et al., 2011).
Analytical Chemistry and Biomarker Identification
- High-Performance Liquid Chromatography: Baker et al. (2004) describe a method for quantifying urinary metabolites of compounds structurally similar to this compound. This study highlights the importance of analytical methods in the assessment of exposure to such compounds (Baker et al., 2004).
Molecular and Structural Characterization
- Molecular Structure Analysis: Kanizsai et al. (2007) investigate γ-oxocarboxylic acids, closely related to the cyclopentane structure. This research provides insight into the structural aspects of compounds like this compound (Kanizsai et al., 2007).
Isomerization Studies
- Isomerisation of Cycloalkanecarboxylic Acids: Gyarmati et al. (2006) study the isomerisation of cycloalkanecarboxylic acids, which is relevant for understanding the behavior of compounds like this compound under various conditions (Gyarmati et al., 2006).
Metabolite Analysis in Human Samples
- Gas Chromatography-Mass Spectrometry Method: Leng and Gries (2005) develop a method for determining metabolites structurally similar to this compound in human urine. This research is crucial for understanding the metabolic pathways and exposure levels of such compounds (Leng & Gries, 2005).
Enantioselective Synthesis
- Enantioselective Cyclopropanation: Barluenga et al. (2001) discuss the enantioselective cyclopropanation of chromium Fischer carbene complexes, which could be applied to the synthesis of cyclopentane-based compounds like this compound (Barluenga et al., 2001).
Conformational Analysis
- Conformational Preferences: Casanovas et al. (2008) utilize DFT calculations to explore the conformational preferences of cyclopentane-based amino acids, shedding light on the structural dynamics of related compounds (Casanovas et al., 2008).
Co-crystal Formation
- Co-Crystals with Pharmaceutical Ingredients: Ma et al. (2015) explore the formation of co-crystals between cyclohexanol derivatives and organic acids, which could be relevant for understanding the physical chemistry of this compound (Ma et al., 2015).
特性
IUPAC Name |
(1R,2R)-2-(4-cyanobenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c15-8-9-4-6-10(7-5-9)13(16)11-2-1-3-12(11)14(17)18/h4-7,11-12H,1-3H2,(H,17,18)/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZUEORYYHLOQL-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



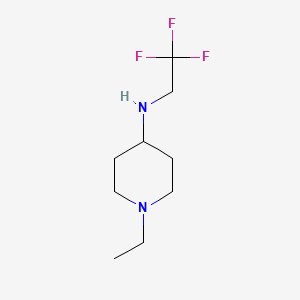
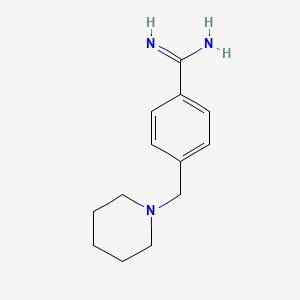


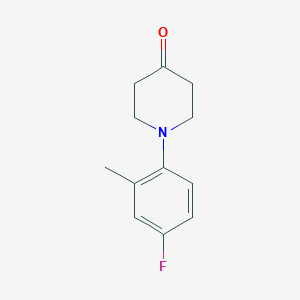
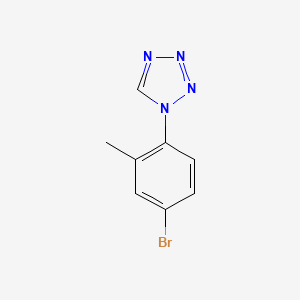

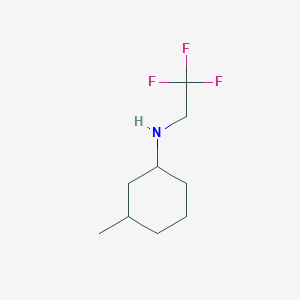
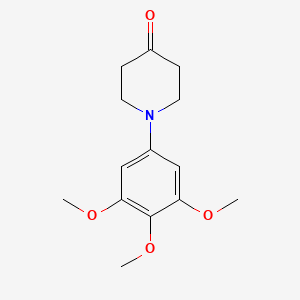
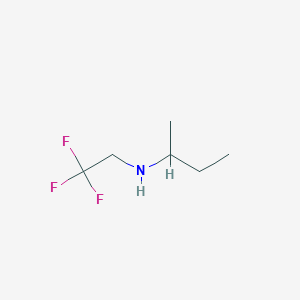

![1-Benzyl-5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1368516.png)
